钠离子

描述

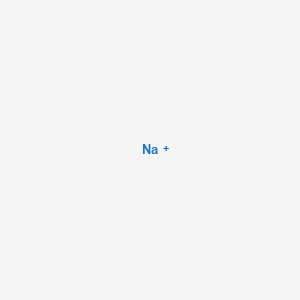

Sodium ion (Na+) is an important electrolyte in neuron function and in osmoregulation between cells and the extracellular fluid . It is the most prevalent metallic ion in extracellular fluid . Sodium is a soft, light, extremely malleable silver-white element that is an alkali metal . It reacts violently with water, is naturally abundant in combined forms, especially in common salt, and is used in the production of a wide variety of industrially important compounds .

Synthesis Analysis

Sodium-ion batteries promise efficient, affordable, and sustainable electrical energy storage that avoids critical raw materials such as lithium, cobalt, and copper . In a recent work, a manganese-based, cobalt-free, layered Na x Mn 3/4 Ni 1/4 O 2 cathode active material for sodium-ion batteries was developed . A synthesis phase diagram was developed by varying the sodium content x and the calcination temperature .Molecular Structure Analysis

The molecular formula of Sodium ion is Na+ . Its average mass is 22.989 Da and its monoisotopic mass is 22.989222 Da . The IUPAC Standard InChI of Sodium ion is InChI=1S/Na/q+1 .Chemical Reactions Analysis

Sodium belongs to the alkali metals group . It reacts violently with water, acids, and oxygenated compounds . Sodium can ignite spontaneously in moist air or dry air above 239°F .Physical And Chemical Properties Analysis

Sodium is a solid at normal temperature and pressure . Its melting point is approximately 97.8°C and its boiling point is around 882.9°C . Sodium is a light metal with a density of about 0.97g/cm³, allowing it to float on water . Sodium has a strong metallic lustre and is very analogous to silver in color .科学研究应用

Sodium and Sodium-Ion Batteries

钠和钠离子电池(SIBs)由于其在负载平衡、电动车辆和可再生能源储存等领域的潜在应用而成为研究的重点。钠离子电池具有成本效益和材料可获性等优势,使其适用于大型固定应用(Delmas, 2018)。

阴极和阳极材料的开发

在为SIBs开发阴极材料方面取得了显著进展,如含钠层过渡金属氧化物、磷酸盐和有机化合物。同时,碳质材料、过渡金属氧化物和有机化合物也被用作阳极。电极材料的设计对SIBs的性能至关重要(Hwang, Myung, & Sun, 2017)。

SIBs的电解质开发

SIBs中使用的电解质对其性能至关重要。研究已经致力于开发具有宽电化学窗口、高热稳定性和优异离子导电性的电解质。这包括探索有机电解质、离子液体、水性电解质、固体电解质和混合电解质(Huang et al., 2019)。

水性可充电钠离子电池

水性钠离子电池(ASIBs)已被研究用于风能和太阳能等可持续能源领域。ASIBs解决了传统非水性电池存在的安全问题,提供了改进的性能和循环稳定性(Bin等,2018)。

核代谢中的钠离子

钠离子在核代谢中发挥着重要作用。它们参与氨基酸、嘌呤和嘧啶进入细胞核的转运,影响蛋白质和核酸合成(Spicer, Hardin, & Greene, 1968)。

还原石墨烯氧化物中的钠离子储存

还原石墨烯氧化物(RGO)在钠离子储存方面表现出有希望的结果,展示了高容量和高电流密度下的长期循环稳定性。RGO的电导率和结构使其成为钠离子的有效载体(Wang, Chou, Liu, & Dou, 2013)。

钠离子电池的成本和资源分析

钠离子电池被探索作为锂离子电池的替代品,因为它们使用更便宜、更丰富和更少有毒的原材料。研究包括对电池和电池生产的评估,以及原材料供应风险(Vaalma, Buchholz, Weil, & Passerini, 2018)。

钠MRI中的生物医学应用

利用钠离子的钠MRI是生物医学研究中的一个重要领域,用于研究生理过程。它特别适用于分析软骨、肌腱和神经系统组织等各向异性系统(Eliav & Navon, 2016)。

基于钠离子的电致变色技术

钠离子正在研究其在电致变色器件(如智能显示器)中的应用。金属-有机框架中离子传输通道的设计对于改善钠离子扩散动力学在电致变色应用中起到了关键作用(Li et al., 2018)。

安全和危害

Elemental sodium is an odorless silver-white metal solid that reacts violently with water, acids, and oxygenated compounds . Sodium can ignite spontaneously in moist air or dry air above 239°F . It is highly corrosive to eyes, skin, and mucous membranes . Water and conventional ABC fire extinguishers can intensify a fire involving sodium and should never be used .

未来方向

Sodium-ion batteries are considered as the best candidate power sources because sodium is widely available and exhibits similar chemistry to that of lithium-ion batteries . Therefore, sodium-ion batteries are promising next-generation alternatives . Future directions for hard carbon development to achieve high-performance sodium-ion batteries commercialization include further study of the mechanism of hard carbon sodium storage, development of low-cost precursor materials, and presodiation treatments to optimize the energy density of the battery .

属性

IUPAC Name |

sodium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQFGJONOIPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037671 | |

| Record name | Sodium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.9897693 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sodium ion | |

CAS RN |

17341-25-2, 7440-23-5 | |

| Record name | Sodium ion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14516 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR4M0NH37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97.82 °C | |

| Record name | Sodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。